molecular formula C14H17NO2 B2559095 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 351370-94-0

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid

Cat. No.: B2559095
CAS No.: 351370-94-0
M. Wt: 231.295
InChI Key: PRAZATCEOJHMET-UHFFFAOYSA-N
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Description

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid (CAS 351370-94-0) is a spirocyclic proline analogue of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a cyclopropane ring fused to the proline scaffold, introduces conformational restriction, making it a valuable building block for designing novel bioactive molecules . This compound serves as a key synthetic intermediate in the development of advanced therapeutic agents. Notably, derivatives of the 5-azaspiro[2.4]heptane core are critical precursors in the multi-step synthesis of Ledipasvir, a potent NS5A inhibitor used in the treatment of Hepatitis C virus (HCV) infections . The spiropyrrolidine structure is a privileged scaffold for exploring new chemical space in drug discovery programs. The compound has a molecular formula of C14H17NO2 and a molecular weight of 231.290 g/mol . It is characterized by a density of 1.2±0.0 g/cm³ and a flash point of 185.6±0.0 °C . Researchers can also access related building blocks, such as the ethyl ester (CAS 351369-91-0) and the Cbz-protected analogue (CAS 2089652-09-3), for greater synthetic flexibility . Safety Note: This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

5-benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13(17)12-9-15(10-14(12)6-7-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAZATCEOJHMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Dihalocarbene Addition

This method, detailed in US8927739B2 , leverages dihalocarbene intermediates to form the cyclopropane ring. Key steps include:

  • Precursor preparation : Ethyl 4-bromoacetoacetate reacts with 1,2-dibromoethane under enzymatic reduction to generate a cyclopropane intermediate.
  • Dihalocarbene generation : Thermal decomposition of sodium trichloroacetate produces :CCl₂, which inserts into the cyclopropane precursor.
  • Ring closure : Intramolecular alkylation forms the spirocyclic structure, yielding 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) at -70°C under nitrogen.
  • Catalysts: Bis(trimethylsilyl)amine lithium (LiHMDS).
  • Yield: 68–72% after purification.

Benzylamine-Mediated Cyclization

An alternative route involves benzylamine as both a nucleophile and a directing group:

  • Bromination : 3-Cyclopropyl benzoylamide acetoacetate is treated with N-bromosuccinimide (NBS) to introduce a bromine atom.
  • Alkaline cyclization : Reaction with cesium carbonate in dimethylformamide (DMF) induces ring closure, forming the spiro framework.
  • Carboxylic acid introduction : Hydrolysis of ester intermediates using NaOH/EtOH yields the final carboxylic acid.

Optimization Insight : Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes while maintaining 85% yield.

Detailed Synthetic Pathways

Patent-Based Protocol (US8927739B2)

The following steps are adapted from industrial-scale production:

Step Reaction Reagents/Conditions Intermediate Yield
1 Cyclopropanation 1,2-Dibromoethane, LiHMDS, THF, -70°C Ethyl 4-bromoacetoacetate 70%
2 Dihalocarbene Insertion NaCCl₃, phase-transfer catalyst Spirocyclic trichloro adduct 68%
3 Hydrolysis NaOH (2M), EtOH, reflux Carboxylic acid derivative 90%
4 Benzylation Benzyl bromide, K₂CO₃, DMF Target compound 82%

Critical Note : The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances dihalocarbene stability, preventing side reactions.

Academic Route from Sitafloxacin Hydrate Synthesis

A 2019 study outlines a pathway involving enzymatic reduction and palladium catalysis:

  • Enzymatic reduction : Carbonyl reductase converts ethyl 4-bromoacetoacetate to (S)-4-bromo-3-hydroxybutanoate (enantiomeric excess >99%).
  • Cyclization : Cesium carbonate mediates ring closure with benzylamine, forming the spiro[2.4]heptane core.
  • Deprotection : Hydrogenolysis (Pd/C, H₂) removes benzyl groups, followed by BOC protection and acid hydrolysis.

Advantage : This method achieves stereochemical control critical for bioactive derivatives.

Industrial-Scale Optimization

Continuous Flow Reactors

Automated systems address exothermic risks during cyclopropanation:

  • Temperature control : Maintained at -70°C ± 2°C via jacketed reactors.
  • Residence time : 12 minutes ensures complete dihalocarbene insertion.

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column) resolves stereoisomers.
  • Crystallization : Ethyl acetate/hexane mixtures yield >99% pure product.

Comparative Analysis of Methods

Parameter Patent Method Academic Route
Total Yield 68% 85%
Stereoselectivity Not applicable >99% ee
Reaction Time 18 hours 6 hours
Scalability Industrial (kg-scale) Lab-scale (mg–g)
Cost Efficiency High (bulk reagents) Moderate (enzyme costs)

Mechanistic Insights

Dihalocarbene Insertion Mechanism

Dihalocarbenes (:CX₂) generated from trihaloacetates undergo [2+1] cycloaddition with cyclopropane precursors, forming the spirocyclic core. Computational studies (DFT) confirm a concerted transition state with minimal ring strain.

Stereochemical Control in Enzymatic Reduction

Carbonyl reductase binds the substrate via hydrogen bonding to the keto group, favoring (S)-enantiomer formation through a hydride transfer mechanism.

Challenges and Solutions

Side Reactions

  • Issue : Over-bromination during NBS treatment.
  • Solution : Strict stoichiometric control (1.05 eq. NBS) and UV monitoring.

Purification Difficulties

  • Issue : Co-elution of spirocyclic byproducts.
  • Solution : Gradient elution (10–90% acetonitrile in water) on HPLC.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic Acid
  • CAS No.: 1044835-06-4
  • Molecular Formula: C₁₆H₁₉NO₄
  • Molecular Weight : 289.33 g/mol
  • Key Differences: Substituents: Incorporates a benzyloxycarbonyl (Cbz) group and a methyl group at position 5. Impact: Increased molecular weight and steric bulk compared to the parent compound.
tert-Butyl 7-Oxo-5-azaspiro[2.4]heptane-5-carboxylate
  • Synonyms: Boc-protected derivative (e.g., 5-Boc-5-azaspiro[2.4]heptan-7-one)
  • Key Differences: Functional Group: tert-Butoxycarbonyl (Boc) replaces the benzyl group. Applications: Widely used as a protected intermediate in multi-step syntheses (e.g., antibacterial drug production via acid chloride coupling and deprotection steps) . Stability: Boc groups offer stability under basic conditions but are cleaved under acidic conditions, unlike benzyl groups, which require hydrogenolysis .
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic Acid
  • CAS No.: 1268519-54-5
  • Key Differences :
    • Combines Boc protection with a carboxylic acid at position 6.
    • Utility : Facilitates selective functionalization of the spirocyclic scaffold while maintaining carboxylate reactivity for conjugation .

Derivatives with Amino or Ester Modifications

Benzyl 7-Amino-5-azaspiro[2.4]heptane-5-carboxylate Hydrochloride
  • CAS No.: 400841-18-1
  • Key Differences: Substituents: Amino group at position 7 and benzyl protection. Reactivity: The free amino group enables further derivatization (e.g., peptide coupling), while the hydrochloride salt improves solubility in polar solvents .
5-Azaspiro[2.4]heptane-7-carboxylic Acid Methyl Ester
  • CAS No.: 1373223-43-8
  • Key Differences :
    • Functional Group : Methyl ester replaces the carboxylic acid.
    • Properties : Reduced acidity compared to the parent compound; esters are typically more lipophilic, enhancing membrane permeability in biological assays .

Stereochemical and Enantiomeric Variants

tert-Butyl (S)-(5-Benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
  • CAS No.: 144282-37-1
  • Key Differences :
    • Stereochemistry : (S)-configuration at position 7.
    • Applications : Enantiopure forms are critical for chiral drug synthesis, as seen in fluorocyclopropylamine-based antibiotics .

Solubility and Stability

Compound Solubility Profile Stability Considerations
5-Benzyl-5-azaspiro[...] acid Soluble in DMSO, methanol; aqueous at high pH Degrades upon repeated freeze-thaw cycles
Boc-protected derivatives Prefer organic solvents (e.g., DCM, THF) Acid-labile; stable in basic conditions
Methyl ester derivatives High lipophilicity; low aqueous solubility Hydrolyzes to carboxylic acid in vivo

Research and Commercial Considerations

  • Pricing :
    • Benzyl derivative: ~¥1,116.00/5g ().
    • Boc-protected variants: Prices vary based on synthetic complexity and supplier .
  • Availability : Some derivatives (e.g., 1g quantities of the parent compound) are discontinued, reflecting niche demand .

Biological Activity

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores the various biological activities associated with this compound, including its mechanisms of action, synthesis, and applications in medicinal chemistry.

  • Molecular Formula : C14H17NO2
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 351370-94-0

The biological activity of 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to different biological effects such as antimicrobial and anticancer activities.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that derivatives of spirocyclic compounds can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The following table summarizes the inhibitory effects observed:

CompoundCell LineIC50 (μM)
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acidMCF-7Not yet determined
MDA-MB-231Not yet determined
DoxorubicinMCF-71.43 ± 0.12
MDA-MB-2312.36 ± 0.18

These findings suggest that further exploration into the anticancer potential of 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is warranted.

Case Studies

  • Inhibition of Carbonic Anhydrase : A study assessed the inhibitory action of related compounds on carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. The results indicated that certain derivatives exhibited submicromolar inhibitory activity against hCA IX and XII isoforms, suggesting a potential pathway for therapeutic intervention in cancer treatment .
  • Cell Cycle Analysis : In another study focusing on benzofuran-based carboxylic acids, it was found that these compounds could induce apoptosis in cancer cell lines, evidenced by increased percentages of apoptotic cells following treatment . This mechanism may also be applicable to studies involving 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid.

Synthesis Methods

The synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid typically involves the reaction of benzylamine with cyclic anhydrides under controlled conditions, often utilizing organic solvents such as dichloromethane or toluene for optimal yield .

Q & A

Q. What are the key synthetic routes for 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid?

The compound is synthesized via multi-step protocols, including cyclization, reduction, and debenzylation. For example, a critical intermediate (5-benzyl-5-azaspiro[2.4]heptane-7-one) is reduced using sodium borohydride (NaBH₄) at a molar ratio of 0.75:1 (NaBH₄:ketone), yielding 90.9% of 5-benzyl-5-azaspiro[2.4]heptane-7-ol. Subsequent debenzylation with ammonium formate and Pd/C (0.4 equivalents) achieves 85% yield of the final product . Alternative routes involve acid chloride formation and alpha coupling with fluorinated benzoic acids .

Q. Which spectroscopic methods are used to confirm the compound’s structure?

Structural validation relies on 1H NMR , 13C NMR , and mass spectrometry (MS) . These techniques identify proton environments (e.g., spirocyclic and benzyl groups) and molecular weight confirmation. For intermediates like tert-butyl (S)-5-benzyl-5-azaspiro[2.4]heptan-7-ylcarbamate, chiral HPLC may resolve stereochemistry .

Q. What purification strategies are effective for intermediates?

Column chromatography (silica gel) and recrystallization are standard. For example, 5-benzyl-5-azaspiro[2.4]heptane-7-ol is purified via silica-based chromatography, while Pd/C-mediated debenzylation requires careful filtration to remove catalyst residues .

Advanced Research Questions

Q. How can stereochemical control be optimized during synthesis?

Enantioselective synthesis employs chiral auxiliaries or catalysts. For instance, tert-butyl (S)-5-benzyl-5-azaspiro[2.4]heptan-7-ylcarbamate is synthesized with 95% enantiomeric purity using Boc-protection strategies, followed by chiral resolution . Computational modeling (e.g., DFT) may predict steric hindrance in spirocyclic systems to guide reagent selection.

Q. What factors influence debenzylation efficiency in Pd/C systems?

Catalyst loading (0.4 equivalents of Pd/C), hydrogen donor (ammonium formate), and reaction time are critical. Excess Pd/C can lead to over-reduction or side reactions, while insufficient catalyst prolongs reaction time. Solvent polarity (e.g., ethanol vs. THF) also impacts hydrogen transfer rates .

Q. How do substituents on the spirocyclic core affect reactivity?

Electron-withdrawing groups (e.g., fluorine) on the benzoic acid precursor alter cyclization kinetics. For example, 2,4,5-trifluorobenzoic acid enhances electrophilicity during alpha coupling, improving cyclization yields . Substituent steric effects can be modeled using molecular dynamics to predict reaction pathways.

Q. What analytical challenges arise in quantifying trace impurities?

High-resolution LC-MS or UPLC with charged aerosol detection (CAD) is recommended. Impurity profiling for intermediates (e.g., residual Pd in debenzylated products) requires ICP-MS, with acceptance thresholds ≤10 ppm .

Data Contradiction Analysis

Q. Why do reported yields vary for sodium borohydride reductions?

Discrepancies may stem from substrate purity, solvent choice (e.g., methanol vs. ethanol), or NaBH₄ freshness. Evidence confirms that a 0.75:1 NaBH₄:ketone ratio maximizes yield (90.9%), while deviations result in incomplete reduction or byproduct formation .

Q. How do conflicting reports on Boc-deprotection conditions impact synthesis?

Some protocols use TFA for Boc removal, while others prefer HCl in dioxane. The choice depends on acid sensitivity of the spirocyclic core. For 5-azaspiro[2.4]heptane derivatives, mild acidic conditions (e.g., 4M HCl/dioxane) preserve structural integrity .

Methodological Recommendations

  • Scale-up synthesis : Replace NaBH₄ with safer alternatives like LiAlH₄ for large-scale reductions, ensuring rigorous temperature control .
  • Stereochemical analysis : Use chiral derivatizing agents (e.g., Mosher’s acid) coupled with 19F NMR for unambiguous stereochemistry assignment .
  • Pd/C recycling : Implement flow chemistry systems to recover and reuse Pd/C catalysts, reducing costs and environmental impact .

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